REACTION_CXSMILES
|
CCN(CC)CC.[CH2:8]1[CH2:14][O:13][CH2:12][CH2:11][NH:10][CH2:9]1.Cl.[O:16]1[C:20]2([CH2:25][CH2:24][C:23](=O)[CH2:22][CH2:21]2)[O:19][CH2:18][CH2:17]1.C(O)(=O)C.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCCl>[O:16]1[C:20]2([CH2:25][CH2:24][CH:23]([N:10]3[CH2:9][CH2:8][CH2:14][O:13][CH2:12][CH2:11]3)[CH2:22][CH2:21]2)[O:19][CH2:18][CH2:17]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
96.9 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
79.76 g
|
Type
|
reactant
|
Smiles
|
C1CNCCOC1.Cl
|
Name
|
|
Quantity
|
90.5 g
|
Type
|
reactant
|
Smiles
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O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
1.81 L
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
34.8 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
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[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was accompanied by 5° C.
|
Type
|
TEMPERATURE
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Details
|
increase in the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
After 2 h 45 min the reaction was quenched by addition of 10% aqueous NaOH (800 mL)
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)N2CCOCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |